6-Hydroperoxy-6-oxohexanoic acid
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Overview
Description
6-Hydroperoxy-6-oxohexanoic acid is a bifunctional carboxylic acid with both hydroperoxy and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroperoxy-6-oxohexanoic acid can be synthesized through the oxidation of 2-hydroxycyclohexanone. The process involves both nonradical and radical routes, utilizing peroxide compounds as oxidizing agents . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process is typically carried out in the presence of cobalt compounds at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroperoxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids and anhydrides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxide compounds are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Cobalt compounds are often used as catalysts in industrial oxidation processes.
Major Products Formed:
6-Oxohexanoic Acid: Formed by the decomposition of this compound.
Adipic Acid and Anhydrides: Result from further oxidation and transformation reactions.
Scientific Research Applications
6-Hydroperoxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various functionalized polymers and esters.
Biology: Studied for its potential role in biochemical pathways involving oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of caprolactam and adipic acid, which are important industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroperoxy-6-oxohexanoic acid involves its ability to undergo oxidative and reductive transformations. The hydroperoxy group can generate reactive oxygen species (ROS), which can participate in various biochemical pathways. The oxo group can interact with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
6-Oxohexanoic Acid: A closely related compound formed by the decomposition of 6-hydroperoxy-6-oxohexanoic acid.
Adipic Acid: Another bifunctional carboxylic acid with similar industrial applications.
Valeric Acid: A shorter-chain carboxylic acid with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroperoxy and oxo functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
CAS No. |
77155-29-4 |
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Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
6-hydroperoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c7-5(8)3-1-2-4-6(9)11-10/h10H,1-4H2,(H,7,8) |
InChI Key |
KCAZSAYYICOMMG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OO)CC(=O)O |
Origin of Product |
United States |
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